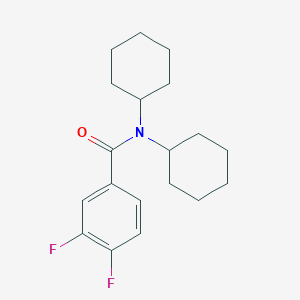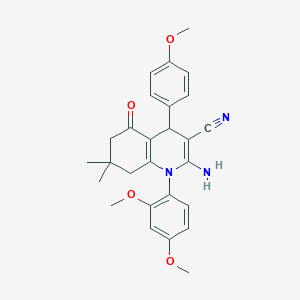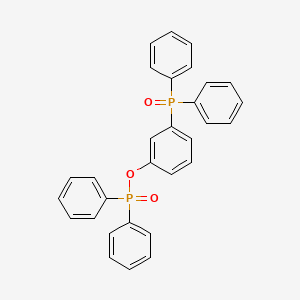![molecular formula C25H21N3O3S2 B11528435 5-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11528435.png)
5-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine family
Preparation Methods
The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted benzaldehyde with a thioamide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and in specific solvents to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and cell death .
Comparison with Similar Compounds
Similar compounds to 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidines and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents and overall chemical properties. Some examples include:
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds have similar core structures but different substituents, leading to variations in their chemical behavior and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring and are known for their biological activities, including enzyme inhibition and anticancer properties.
Properties
Molecular Formula |
C25H21N3O3S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
5-(3-methoxy-4-phenylmethoxyphenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H21N3O3S2/c1-30-20-14-17(12-13-19(20)31-15-16-8-4-2-5-9-16)22-26-23-21(24(29)27-22)33-25(32)28(23)18-10-6-3-7-11-18/h2-14,22,26H,15H2,1H3,(H,27,29) |
InChI Key |
QSTHKQPUJYVJLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11528354.png)
![(6Z)-6-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11528358.png)
![ethyl (2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11528363.png)
![2,4,5-trichloro-6-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11528364.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11528368.png)


![(3Z)-3-[(4-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11528379.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11528386.png)
![N-(diphenylmethyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11528391.png)


![(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11528429.png)
![2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide](/img/structure/B11528434.png)
